molecular formula C13H11ClN2O4 B2769573 Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338395-95-2

Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2769573
CAS RN: 338395-95-2
M. Wt: 294.69
InChI Key: CFZMOXYNBKXBFH-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like the Fries rearrangement, Bamberger rearrangement, and reduction of quinones . Protodeboronation of pinacol boronic esters is also a method used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the methoxy group might undergo demethylation, and the pyridazine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a methoxy group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Complex Compounds

Research has shown the use of Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate in the synthesis of highly substituted pyrazole ligands, which are then used to form complexes with platinum(II) and palladium(II) metal ions. These complexes are studied for their structures, confirmed through various spectral analyses and X-ray crystallography, illustrating the compound's utility in creating complex molecular architectures with potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

Development of Novel Biological Compounds

Another study focused on the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone, leading to the synthesis of pyridazin-3(2H)-one derivatives. These derivatives, characterized by X-ray crystallography, highlight the potential of Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate in the development of new compounds that could be explored for biological activities (Kosolapova et al., 2013).

Exploration of Chemical Reactivity

Research into the chemical reactivity of Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has led to the synthesis of various derivatives through reactions with primary and heterocyclic amines, yielding Schiff bases and enabling the construction of nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines. This exploratory work sheds light on the compound's versatility in synthetic chemistry, offering pathways to diverse chemical structures with potential utility across different fields (Farouk, Ibrahim, & El-Gohary, 2021).

properties

IUPAC Name

methyl 4-chloro-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-19-9-5-3-8(4-6-9)16-11(17)7-10(14)12(15-16)13(18)20-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZMOXYNBKXBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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